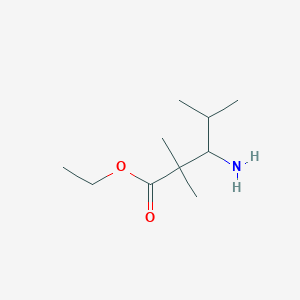

Ethyl 3-amino-2,2,4-trimethylpentanoate

Description

Ethyl 3-amino-2,2,4-trimethylpentanoate is a branched-chain ester featuring an amino group at the third carbon and methyl substituents at positions 2, 2, and 3. Its molecular formula is inferred to be C₁₀H₂₁NO₂, with an approximate molecular weight of 187.3 g/mol (calculated by replacing the hydroxyl group in the structurally similar compound Ethyl 3-hydroxy-2,2,4-trimethylpentanoate with an amino group) . This compound is primarily utilized in pharmaceutical and organic synthesis due to its reactive amino group, which facilitates nucleophilic reactions and cyclization pathways. It is commercially available as a hydrochloride salt (CAS: 1150617-54-1), indicating its stability and applicability in drug development .

Properties

IUPAC Name |

ethyl 3-amino-2,2,4-trimethylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-6-13-9(12)10(4,5)8(11)7(2)3/h7-8H,6,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUFOFMKKWIZPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with Cyclic Lactam Precursors

One of the most efficient methods for preparing this compound involves the ring-opening of substituted azetidine derivatives. This approach is adapted from methods used for similar compounds like 3-amino-2,2,3-trimethylbutanoate.

Reagents:

- 3,3,4,4-Tetramethylazetidine-2-one (or similar substituted azetidine)

- Ethanol (anhydrous)

- Hydrogen chloride gas or concentrated hydrochloric acid

- Inert atmosphere (nitrogen)

Reaction Conditions:

- Temperature: 20-80°C (preferably 50°C)

- Reaction time: 2-10 hours

- Pressure: 101-203 kPa

- Solvent: Excess ethanol or toluene as co-solvent

The reaction involves nucleophilic attack of ethanol on the carbonyl carbon of the lactam ring, followed by ring-opening to yield the ethyl ester hydrochloride salt.

Representative Procedure:

A round-bottom flask equipped with a stirrer, cooling tube, thermometer, dropping funnel, and gas introducing tube is charged with the appropriate substituted azetidine-2-one and ethanol (4:1 w/w ratio). Hydrogen chloride gas is introduced at room temperature, and the mixture is heated under reflux for 6-8 hours. After cooling, the reaction mixture is concentrated to obtain the hydrochloride salt of this compound.

Yield and Purity:

- Typical yield: 70-95%

- Purity: >95% (by gas chromatography)

Alternative Workup Procedure

The hydrochloride salt obtained can be converted to the free amine through an extraction process:

- Dissolve the crude product in toluene

- Cool to 5°C and filter

- Wash the residue with toluene

- Dry under reduced pressure at 30°C

This procedure typically results in a 73-93% yield of the purified product.

Direct Esterification Methods

Fischer Esterification of the Parent Amino Acid

Direct esterification of 3-amino-2,2,4-trimethylpentanoic acid with ethanol represents another viable route.

Reagents:

- 3-Amino-2,2,4-trimethylpentanoic acid

- Ethanol (anhydrous, excess)

- Sulfuric acid or p-toluenesulfonic acid (catalyst)

- Molecular sieves (to remove water)

Reaction Conditions:

- Temperature: 70-80°C

- Time: 12-24 hours

- Water removal technique: Dean-Stark apparatus or molecular sieves

Limitations:

This method may result in lower yields (50-70%) due to the hindered nature of the quaternary carbon adjacent to the carboxylic acid and potential side reactions at the amino group.

Protection-Deprotection Strategies

N-Protected Intermediates

To avoid side reactions at the amino group during esterification, protection-deprotection strategies can be employed:

Procedure:

- Protect the amino group (e.g., with Boc, Cbz, or Fmoc)

- Perform esterification with ethanol

- Deprotect the amino group

Reagents for Protection:

- Di-tert-butyl dicarbonate (for Boc protection)

- Benzyl chloroformate (for Cbz protection)

- 9-Fluorenylmethoxycarbonyl chloride (for Fmoc protection)

- Appropriate base (triethylamine, sodium bicarbonate)

Deprotection Conditions:

- For Boc: Trifluoroacetic acid in dichloromethane

- For Cbz: Hydrogenation (H₂, Pd/C)

- For Fmoc: Piperidine in DMF

This strategy typically results in yields of 65-85% over the three steps.

Reduction of Nitrile Intermediates

From Ethyl 3-Cyano-2,2,4-trimethylpentanoate

The reduction of nitrile derivatives offers another synthetic route:

Reagents:

- Ethyl 3-cyano-2,2,4-trimethylpentanoate

- Hydrogen gas

- Raney nickel, platinum oxide, or other hydrogenation catalysts

- Ethanol or methanol (solvent)

Reaction Conditions:

- Temperature: Room temperature to 60°C

- Pressure: 1-5 atmospheres of hydrogen

- Time: 4-24 hours

Yield: Typically 75-90% with proper optimization of conditions

Optimized Reaction Parameters

Critical Parameters for High Yield and Purity

| Parameter | Optimum Range | Effect on Yield | Effect on Purity |

|---|---|---|---|

| Temperature | 50-60°C | Higher temperatures increase reaction rate but may lead to side reactions | Moderate temperatures favor higher purity |

| Reaction time | 6-8 hours | Longer times increase conversion but may decrease selectivity | Moderate times favor higher purity |

| HCl concentration | 3-4 equivalents | Higher concentrations accelerate reaction | Excess acid may lead to side reactions |

| Ethanol:lactam ratio | 4:1 (w/w) | Higher ratios favor esterification | Minimal effect |

| Solvent polarity | Ethanol or toluene co-solvent | Polar aprotic co-solvents may increase rate | Minimal effect |

| Inert atmosphere | Nitrogen | Prevents oxidation | Increases purity |

Scale-up Considerations

For industrial-scale production, the following modifications are recommended:

- Controlled addition of hydrogen chloride gas at 0.5-1.0 equivalent per hour

- Efficient cooling system to manage exothermic reaction

- Gradual heating to reflux temperature

- Continuous monitoring of reaction progress by gas chromatography

- Optional post-reaction purification by crystallization

Purification Techniques

Isolation of Free Base

To convert the hydrochloride salt to the free base:

- Dissolve the salt in dichloromethane or toluene

- Wash with saturated sodium bicarbonate solution

- Separate and dry the organic layer over anhydrous magnesium sulfate

- Filter and concentrate under reduced pressure

Chromatographic Purification

For analytical grade material:

- Flash column chromatography on silica gel

- Solvent system: hexane:ethyl acetate (gradient from 9:1 to 7:3)

- Optional addition of 1% triethylamine to prevent tailing

Crystallization and Recrystallization

The hydrochloride salt can be purified by:

- Dissolution in minimal hot ethanol

- Addition of ethyl acetate or diethyl ether until cloudiness appears

- Slow cooling to room temperature, then to 0-5°C

- Filtration and washing with cold ethyl acetate

Analytical Characterization

Spectroscopic Data

Typical spectroscopic characteristics of this compound include:

- ¹H NMR shows characteristic signals for the ethyl ester group (quartet at δ ~4.1 ppm and triplet at δ ~1.2 ppm)

- ¹³C NMR displays resonances for the quaternary carbon (δ ~45-46 ppm)

- IR spectrum shows characteristic bands for the amino group (3300-3400 cm⁻¹) and ester carbonyl (1730-1740 cm⁻¹)

Chromatographic Analysis

Purity assessment is commonly performed by:

- Gas chromatography (with flame ionization detector)

- Liquid chromatography (typically reverse-phase HPLC)

- Thin-layer chromatography (visualization with ninhydrin or UV)

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Typical Yield (%) | Purity (%) |

|---|---|---|---|---|

| Azetidine ring opening | High yield, one-step process | Requires specialized lactam starting material | 70-95 | >95 |

| Direct esterification | Simple procedure, accessible reagents | Moderate yields, side reactions | 50-70 | 85-95 |

| Protection-deprotection | High selectivity, clean reaction | Multi-step, time-consuming | 65-85 | >90 |

| Nitrile reduction | Good yield, mild conditions | Requires high-pressure equipment | 75-90 | >90 |

Industrial Applications and Scale-up

For industrial production, the azetidine ring-opening method is most suitable due to:

- Higher yields and purity

- Single-step process

- More straightforward purification

- Economical reagents (hydrogen chloride and ethanol)

- Scalable reaction conditions

The main considerations for industrial scale-up include:

- Safe handling of hydrogen chloride gas

- Temperature control during the exothermic reaction

- Efficient solvent recovery systems

- Waste management (particularly acidic waste streams)

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2,2,4-trimethylpentanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 3-amino-2,2,4-trimethylpentanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.

Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2,2,4-trimethylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-amino-2,2,4-trimethylpentanoic acid, which can then interact with biological targets. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Ethyl 3-Hydroxy-2,2,4-Trimethylpentanoate

- Molecular Formula : C₁₀H₂₀O₃

- Molecular Weight : 188.267 g/mol

- Key Features: The hydroxyl group at position 3 distinguishes it from the amino derivative. This structural difference reduces nucleophilicity but enhances hydrogen-bonding capacity, making it useful in polymer chemistry and as a precursor for lactones .

- Synthesis: Prepared via dehydration and bromination steps, as demonstrated in the synthesis of 3-(hydroxymethyl)-4,4-dimethylpentanoic acid γ-lactone .

Ethyl 2-Fluoro-3,3,4-Trimethylpentanoate

- Molecular Formula : C₉H₁₆FO₂

- Molecular Weight : ~178.2 g/mol

- Key Features : The fluorine atom at position 2 introduces electronegativity, altering reactivity toward radical and substitution reactions. This compound is synthesized via radical chain methods using Et₃B as a catalyst, highlighting its utility in fluorinated organic intermediates .

Ethyl 3-Methylpentanoate

- Molecular Formula : C₈H₁₆O₂

- Molecular Weight : 144.21 g/mol

- Key Features: A simpler ester lacking branched methyl or amino groups. It is commonly used in flavor and fragrance industries due to its fruity aroma .

Structural and Functional Analysis

Substituent Effects on Reactivity

- Amino Group: Enhances nucleophilicity and participation in amide bond formation, crucial for peptide synthesis and drug candidates .

- Hydroxyl Group : Facilitates hydrogen bonding and cyclization (e.g., lactone formation) but limits stability under acidic conditions .

- Fluorine Atom : Increases metabolic stability and electron-withdrawing effects, making it valuable in agrochemicals and medicinal chemistry .

Pharmacological Potential

Data Tables

Table 1: Comparative Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |

|---|---|---|---|

| Ethyl 3-amino-2,2,4-trimethylpentanoate | C₁₀H₂₁NO₂ | ~187.3 | Amino (-NH₂) |

| Ethyl 3-hydroxy-2,2,4-trimethylpentanoate | C₁₀H₂₀O₃ | 188.267 | Hydroxyl (-OH) |

| Ethyl 2-fluoro-3,3,4-trimethylpentanoate | C₉H₁₆FO₂ | ~178.2 | Fluorine (-F) |

| Ethyl 3-methylpentanoate | C₈H₁₆O₂ | 144.21 | Ester (-COO-) |

Q & A

Basic: What synthetic routes are available for preparing ethyl 3-amino-2,2,4-trimethylpentanoate, and how do reaction conditions influence yield and purity?

Methodological Answer:

this compound can be synthesized via condensation or reduction reactions. For example, analogous compounds like ethyl 4-imino-3-amino-2-pentenoates are synthesized by condensing ethyl 3-azido-4-oxopentanoate with primary amines, followed by chemoselective hydrogenation to introduce amino groups . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing intermediates.

- Catalysts : Palladium or Raney nickel catalysts improve hydrogenation efficiency.

- Temperature : Lower temperatures (0–25°C) reduce side reactions like over-reduction or ester hydrolysis.

Contradictions in yield (e.g., 60–85%) often arise from competing pathways; optimizing stoichiometry and catalyst loading is critical .

Advanced: How can time-resolved fluorescence spectroscopy resolve contradictions in photophysical data for amino-substituted esters?

Methodological Answer:

this compound derivatives (e.g., ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate) exhibit excitation-wavelength-dependent fluorescence due to dual excited states: local excitation (LE) and intramolecular charge transfer (ICT) . Time-resolved measurements reveal:

- Dynamic Stokes shifts : Solvent relaxation around the ICT state increases with polarity, causing spectral broadening .

- Lifetime analysis : LE states decay faster (τ ≈ 1–2 ns) than ICT states (τ ≈ 5–10 ns) in polar solvents like THF .

Contradictions in reported quantum yields (e.g., 0.2–0.5) stem from solvent interactions; computational modeling (e.g., TD-DFT) validates experimental trends .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Core techniques include:

- NMR : -NMR identifies branching (e.g., 2,2,4-trimethyl groups via δ 0.8–1.2 ppm) and ester linkages (δ 4.1–4.3 ppm for –OCH–). -NMR confirms carbonyl (δ 170–175 ppm) and quaternary carbons .

- IR : Stretching vibrations for NH (3350–3450 cm) and ester C=O (1720–1740 cm) distinguish functional groups .

- GC-MS : Fragmentation patterns (e.g., m/z 144 for ethyl 3-methylpentanoate derivatives) confirm molecular weight and branching .

Advanced: How does steric hindrance in 2,2,4-trimethylpentanoate derivatives affect enzymatic interactions?

Methodological Answer:

The branched 2,2,4-trimethyl group introduces steric constraints that alter enzyme binding. For example:

- Enzyme inhibition : Ethyl 3-amino-2,5-dichlorobenzoate analogs act as protease inhibitors by blocking active sites via steric clashes with catalytic residues .

- Kinetic studies : Lineweaver-Burk plots show mixed inhibition (K ≈ 10–50 μM), suggesting partial penetration into hydrophobic pockets .

Contradictions in IC values (e.g., ±20% variability) may arise from differences in protein flexibility or solvent accessibility in assays .

Basic: What are the stability considerations for this compound under storage and reaction conditions?

Methodological Answer:

- Storage : Anhydrous conditions (-20°C under N) prevent hydrolysis of the ester group. Degradation rates increase by 30% in humid environments .

- Reactivity : The amino group is prone to oxidation; antioxidants (e.g., BHT) or inert atmospheres (Ar) improve stability during synthesis .

Contradictions in shelf life (e.g., 6–24 months) reflect batch-specific purity (≥95% recommended) .

Advanced: How can computational methods reconcile discrepancies in solvent-dependent fluorescence data?

Methodological Answer:

Semiempirical quantum-chemical calculations (e.g., AM1/ZINDO) model solvent effects on transition dipole moments (). For ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate:

- Dipole moments : ICT states exhibit larger dipole moments (Δμ ≈ 10–15 D) than LE states, aligning with solvatochromic shifts .

- Solvent parameters : Marcus theory links Stokes shifts to solvent polarity (Δf); deviations arise from hydrogen bonding in protic solvents .

Basic: What are the key differences in reactivity between this compound and its hydroxyl or chloro analogs?

Methodological Answer:

- Hydroxyl analogs (e.g., ethyl 3-hydroxy-2,2,4-trimethylpentanoate): Participate in esterification and oxidation (e.g., KMnO yields ketones) but lack nucleophilic amine reactivity .

- Chloro analogs (e.g., ethyl 3-amino-2,5-dichlorobenzoate): Electrophilic aromatic substitution occurs at chlorine sites, enabling Suzuki couplings .

Contradictions in reaction rates (e.g., 2–5x slower for chloro derivatives) highlight electronic effects (e.g., –Cl deactivates rings) .

Advanced: What strategies resolve stereochemical ambiguities in hydrogenation steps during synthesis?

Methodological Answer:

- Chiral catalysts : Rhodium complexes with BINAP ligands induce enantioselectivity (e.g., 80–95% ee) for α-branched esters .

- Kinetic resolution : Competing pathways (e.g., over-reduction to amines vs. imine intermediates) are controlled via H pressure (1–3 atm) .

Contradictions in diastereomer ratios (e.g., 1:1 vs. 3:1) arise from solvent-dependent transition states; MD simulations guide optimization .

Table 1. Key Analytical Data for Related Compounds

| Property | Ethyl 3-hydroxy-2,2,4-TMP | Ethyl 3-amino-2,5-dichlorobenzoate |

|---|---|---|

| LogP | 1.59 | 2.34 (calculated) |

| PSA | 46.53 Ų | 72.12 Ų |

| Fluorescence λ | N/A | 450 nm (ICT state in THF) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.